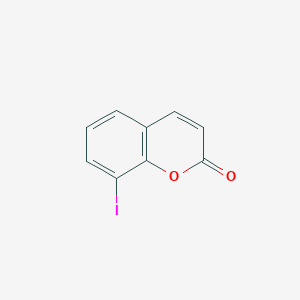
8-Iodo-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Iodocoumarin is a derivative of coumarin, a naturally occurring compound found in many plants Coumarins are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions: 8-Iodocoumarin can be synthesized through several methods. One common approach involves the iodination of coumarin derivatives. For instance, 7-methoxyl-8-iodocoumarin can be synthesized using a Grignard reagent assisted by non-precious metals like copper(I) iodide and lithium chloride as promoters . Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Stille cross-coupling reaction, where 8-iodocoumarin reacts with tributyl (3-methylbut-2-en-1-yl) stannane in the presence of a catalytic amount of tetrakis(triphenylphosphine)palladium(0) in dimethylformamide at 80°C .
Industrial Production Methods: While specific industrial production methods for 8-iodocoumarin are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions: 8-Iodocoumarin undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through reactions such as the Stille cross-coupling reaction.
Oxidation and Reduction Reactions: While specific examples for 8-iodocoumarin are limited, coumarin derivatives generally undergo oxidation and reduction under appropriate conditions.
Coupling Reactions: Palladium-catalyzed coupling reactions are common for modifying the coumarin core.
Common Reagents and Conditions:
Palladium Catalysts: Used in cross-coupling reactions.
Grignard Reagents: For introducing various substituents.
Copper(I) Iodide and Lithium Chloride: As promoters in certain synthetic routes.
Major Products:
Scientific Research Applications
8-Iodocoumarin has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of fluorescent dyes and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-iodocoumarin involves its interaction with various molecular targets. The iodine atom enhances the compound’s reactivity, allowing it to participate in a range of chemical reactions. In biological systems, coumarin derivatives are known to interact with enzymes and receptors, influencing various biochemical pathways . The specific molecular targets and pathways for 8-iodocoumarin are still under investigation.
Comparison with Similar Compounds
7-Methoxyl-8-iodocoumarin: Similar in structure but with a methoxy group at the 7th position.
Osthole: A coumarin derivative with a similar core structure but different substituents.
Other Coumarin Derivatives: Including 7-hydroxycoumarin and 4-hydroxycoumarin, which have different substituents and biological activities.
Properties
Molecular Formula |
C9H5IO2 |
|---|---|
Molecular Weight |
272.04 g/mol |
IUPAC Name |
8-iodochromen-2-one |
InChI |
InChI=1S/C9H5IO2/c10-7-3-1-2-6-4-5-8(11)12-9(6)7/h1-5H |
InChI Key |
XEFPSENYVCFJER-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)I)OC(=O)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















